molecular formula C15H20F2N6O B2655434 N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine CAS No. 2034336-67-7

N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine

Cat. No.: B2655434
CAS No.: 2034336-67-7
M. Wt: 338.363
InChI Key: KJQLYQWKVCGILN-UHFFFAOYSA-N
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Description

N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine is a complex organic compound that features a unique combination of functional groups, including a difluorocyclohexyl group, an oxadiazole ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be susceptible to oxidation reactions, particularly at the oxadiazole ring and the pyrimidine moiety.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, particularly at the difluorocyclohexyl group and the pyrimidine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve the use of solvents like methanol, ethanol, or dichloromethane, and may require heating or cooling to specific temperatures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may lead to the formation of oxadiazolium salts , while nucleophilic substitution at the pyrimidine moiety can yield various substituted pyrimidines.

Scientific Research Applications

N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine include other oxadiazole derivatives and pyrimidine-based compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the difluorocyclohexyl group, oxadiazole ring, and pyrimidine moiety provides a unique platform for exploring new chemical reactivities and biological activities.

Properties

IUPAC Name

2-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-N,4-N-dimethylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N6O/c1-23(2)11-5-8-18-14(20-11)19-9-12-21-13(22-24-12)10-3-6-15(16,17)7-4-10/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQLYQWKVCGILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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